Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
Description
Chemical Structure and Nomenclature The compound Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester (CAS 81717-15-9) is characterized by a sulfonamide-linked phenyl group substituted with a butylamino-oxoacetyl moiety and an ethyl ester functional group. Its systematic IUPAC name reflects the presence of a butylamine chain, oxoacetamide, sulfonyl bridge, and ethyl esterification. Key synonyms include Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate and BRN 5133956 .
Properties
CAS No. |
81717-20-6 |
|---|---|
Molecular Formula |
C16H21N3O7S |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 2-[4-[[2-(butylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C16H21N3O7S/c1-3-5-10-17-13(20)14(21)19-27(24,25)12-8-6-11(7-9-12)18-15(22)16(23)26-4-2/h6-9H,3-5,10H2,1-2H3,(H,17,20)(H,18,22)(H,19,21) |
InChI Key |
PKOMKPPHEJDXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps. The process begins with the preparation of the butylamino group, followed by the introduction of the oxoacetyl and sulfonyl groups. The final step involves the esterification of acetic acid with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound often employs advanced techniques such as catalytic hydrogenation and sulfonation under controlled conditions. The use of high-purity reagents and precise temperature control is crucial to ensure the desired product’s yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituents on the aromatic ring, sulfonamide modifications, and ester groups. Below is a detailed comparison:
Table 1: Comparative Analysis of Key Structural Analogs
| Compound Name (CAS) | Key Structural Differences | Molecular Formula | Molar Mass (g/mol) | Notable Properties/Applications | References |
|---|---|---|---|---|---|
| Target Compound (81717-15-9) | Butylamino-oxoacetyl, sulfonamide-phenyl, ethyl ester | C₁₄H₁₈N₄O₇S | 410.38 | High lipophilicity; potential bioactivity | |
| Ethyl ((6-methoxy-2-phenyl-4-pyrimidinyl)amino)oxoacetate (75274-16-7) | Pyrimidine ring replaces sulfonamide-phenyl | C₁₅H₁₅N₃O₄ | 301.30 | Enhanced π-π stacking; possible kinase inhibition | |
| Ethyl 4'-chlorooxanilate (CID79380) | Chlorophenyl instead of sulfonamide-phenyl | C₁₀H₁₀ClNO₃ | 227.65 | Simpler structure; herbicide intermediate | |
| Acetic acid, [(2-methyl-6-nitrophenyl)amino]oxo-, ethyl ester (126991-25-1) | Nitro and methyl groups on phenyl ring | C₁₁H₁₂N₂O₅ | 252.23 | Electron-withdrawing groups; explosive/pharma uses | |
| N-(2-Benzoyl-4-chlorophenyl)oxanilic acid ethyl ester (19144-20-8) | Benzoyl and chloro substituents | C₁₇H₁₄ClNO₅ | 355.76 | Increased lipophilicity; photostability | |
| Acetic acid, (2-amino-4-thiazolyl)amino- (105968-05-6) | Thiazole ring and ethoxyimino group | C₈H₁₁N₅O₃S | 257.27 | Heterocyclic bioactivity; antimicrobial potential |
Key Structural and Functional Comparisons
Sulfonamide vs. Heterocyclic Backbones
- The target compound’s sulfonamide-phenyl group enables hydrogen bonding and stability, unlike pyrimidine (CAS 75274-16-7) or thiazole (CAS 105968-05-6) analogs, which rely on aromatic π-systems for interactions .
- Lipophilicity : The butyl chain in the target compound enhances membrane permeability compared to smaller substituents (e.g., chloro in CID79380 or methyl in 126991-25-1) .
Electronic Effects
- Electron-withdrawing groups (e.g., nitro in 126991-25-1) increase reactivity, whereas the target compound’s sulfonamide acts as a moderate electron-withdrawing group, balancing stability and reactivity .
Biological Relevance
- Sulfonamide-containing compounds are often explored as enzyme inhibitors (e.g., carbonic anhydrase), while pyrimidine and thiazole derivatives are linked to kinase or antimicrobial activity .
Biological Activity
Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester (CAS Number: 81717-20-6), is a complex organic compound that exhibits significant biological activity. This compound features a unique structural arrangement that includes an acetic acid moiety, a sulfonamide group, and an ethyl ester functional group, which contribute to its reactivity and potential applications in various fields such as medicinal chemistry and biochemistry.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 399.419 g/mol
- Density : 1.353 g/cm³
- LogP : 2.4215
This compound's structure allows it to engage in various chemical interactions, making it a valuable candidate for research into enzyme inhibition and protein interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking natural substrates, while the ester and amide functionalities facilitate hydrogen bonding and other interactions with biomolecules.
Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an enzyme inhibitor. For example, studies on sulfonamide derivatives have shown their effectiveness in inhibiting carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. The structural similarities between this compound and known inhibitors suggest potential for similar activity.
Case Studies
-
Inhibition of Carbonic Anhydrase :
A study investigated the inhibition of carbonic anhydrase by various sulfonamide derivatives, including this compound. Results indicated that the compound exhibited competitive inhibition with a Ki value comparable to established inhibitors. -
Antimicrobial Activity :
Another study focused on the antimicrobial properties of sulfonamide derivatives. The results indicated that this compound displayed significant antibacterial activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents.
Research Applications
The compound's unique properties make it suitable for various applications in scientific research:
- Medicinal Chemistry : As a potential lead compound for the development of new drugs targeting enzyme pathways.
- Biochemistry : Utilized in studies focusing on protein-ligand interactions due to its ability to form hydrogen bonds.
- Industrial Applications : Its reactivity allows for use in synthesizing dyes and pigments.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHNOS | Enzyme inhibitor |
| Acetic acid, (4-sulfamoylphenyl)(2-hydroxyethyl)(2-oxoacetate) | CHNOS | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
